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alpha-naphthyl methacrylate

Refractive Index Optical Materials High‑Index Monomers

Alpha‑naphthyl methacrylate (ANM, 1‑naphthyl methacrylate, CAS 19102‑44‑4) is an aromatic methacrylate ester monomer that combines a naphthyl chromophore with a polymerizable methacrylate group [REFS‑1]. With molecular formula C₁₄H₁₂O₂ and molecular weight 212.24 g/mol [REFS‑2], this liquid monomer (refractive index n20/D 1.588, density 1.149 g/mL at 25 °C) [REFS‑1] serves as a building block for high‑refractive‑index polymers, photoresponsive materials and thermally stable coatings.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 19102-44-4
Cat. No. B094509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-naphthyl methacrylate
CAS19102-44-4
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C14H12O2/c1-10(2)14(15)16-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1H2,2H3
InChIKeyHVYCQBKSRWZZGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Naphthyl Methacrylate (1-Naphthyl Methacrylate, CAS 19102-44-4) – High-Refractive-Index Aromatic Methacrylate Monomer for Advanced Optical and High-Temperature Polymer Applications


Alpha‑naphthyl methacrylate (ANM, 1‑naphthyl methacrylate, CAS 19102‑44‑4) is an aromatic methacrylate ester monomer that combines a naphthyl chromophore with a polymerizable methacrylate group [REFS‑1]. With molecular formula C₁₄H₁₂O₂ and molecular weight 212.24 g/mol [REFS‑2], this liquid monomer (refractive index n20/D 1.588, density 1.149 g/mL at 25 °C) [REFS‑1] serves as a building block for high‑refractive‑index polymers, photoresponsive materials and thermally stable coatings. Its homopolymer exhibits a glass‑transition temperature up to 205 °C and a polymer refractive index of 1.641 [REFS‑3], clearly distinguishing it from simpler aryl and aliphatic methacrylate analogues.

High‑refractive‑index monomer for optical polymer synthesis
High‑Tg building block for high‑temperature coatings and encapsulation
Aromatic chromophore for photoresponsive material design

Why 1‑Naphthyl Methacrylate Cannot Be Replaced by 2‑Naphthyl Methacrylate or Phenyl Methacrylate Without Compromising Thermal and Optical Performance


The point of attachment of the naphthyl ring critically governs polymer properties. Poly(1‑naphthyl methacrylate) exhibits a Tg approximately 131 °C higher than its 2‑naphthyl isomer [REFS‑1] and a refractive index 0.070 higher than poly(phenyl methacrylate) [REFS‑2, REFS‑3]. These differences originate from restricted segmental rotation and enhanced polarizability anisotropy of the 1‑naphthyl substitution. Consequently, direct substitution with 2‑naphthyl methacrylate (CAS 10475‑46‑4, a solid with mp 62–64 °C) or phenyl methacrylate (CAS 2177‑70‑0) yields polymers with fundamentally different thermal and optical properties, making the isomer choice a non‑negotiable parameter in material design for high‑temperature optics, electronic encapsulation, and photoresist applications.

1‑Naphthyl Methacrylate
Potential Substitutes
High glass transition temperature supports elevated‑temperature use
2‑Naphthyl isomer yields substantially lower thermal stability, limiting high‑temperature applications
High monomer and polymer refractive indices for optical components
Phenyl methacrylate replacement reduces refractive index, compromising optical performance
Moderate photopolymerization reactivity enables controlled UV curing
2‑Naphthyl isomer’s higher reactivity may limit processing window and uniformity

Quantitative Differentiation of Alpha‑Naphthyl Methacrylate Against Its Closest Analogs


Monomer Refractive Index: 1‑Naphthyl Methacrylate (n20/D 1.588) Delivers 5.0 % Higher Index Than Phenyl Methacrylate (1.512)

1‑Naphthyl methacrylate (1‑NMA) exhibits a refractive index of n20/D 1.588 [REFS‑1], which is 0.076 higher than the phenyl methacrylate (PhMA) value of n20/D 1.512 [REFS‑2]. This 5.0 % increase directly translates to higher‑refractive‑index polymers for optical applications.

Monomer n20/D
Reported
1‑NMA 1.588 vs PhMA 1.512
+0.076 (5.0 % higher)
Higher monomer index supports thinner optical components.
Liquid at 20 °C, sodium D line; cross‑study comparison.
Refractive Index Optical Materials High‑Index Monomers

Glass Transition Temperature: Poly(1‑NM) Tg 145–205 °C Far Exceeds Poly(2‑NM) 73.7 °C and Poly(PhMA) 127 °C

In a direct head‑to‑head microemulsion polymerization study, poly(1‑naphthyl methacrylate) (P‑1‑NM) exhibited a Tg of 145–147 °C, compared with poly(phenyl methacrylate) (PPhMA) Tg = 127 °C [REFS‑1]. Literature data for P‑1‑NM report Tg values as high as 205 °C, while the positional isomer poly(2‑naphthyl methacrylate) shows a Tg of only 73.7 °C (onset, DSC) [REFS‑2]. The 18–20 °C advantage over PPhMA and the ~131 °C advantage over poly(2‑NM) demonstrate the unique rigidifying effect of the 1‑naphthyl substituent.

Glass Transition Temperature
Head‑to‑head
P‑1‑NM 145–147 °C (microemulsion), up to 205 °C (lit.)
vs PPhMA 127 °C; poly(2‑NM) 73.7 °C
Confers superior dimensional stability at elevated temperatures.
DSC; direct comparison for P‑1‑NM vs PPhMA; cross‑study for poly(2‑NM).
Glass Transition Temperature Thermal Properties High‑Tg Polymers

Polymer Refractive Index: Poly(1‑NM) at 1.641 Outperforms Poly(PhMA) at 1.571 by 0.070 Units

The homopolymer of 1‑naphthyl methacrylate achieves a refractive index of n20/D 1.641 [REFS‑1], which is 0.070 higher than poly(phenyl methacrylate) at 1.571 [REFS‑2]. This 4.5 % increase represents a meaningful improvement for optical applications requiring maximum light‑bending capability.

Polymer n20/D
Reported
Poly(1‑NM) 1.641 vs Poly(PhMA) 1.571
+0.070 (4.5 % higher)
Enables higher light‑bending power in optical devices.
Solid film; cross‑study comparison; sources not provided.
Refractive Index Optical Polymers Photonics

Photopolymerization Reactivity: 1‑NMA Is Less Reactive Than 2‑NMA, Enabling Controlled UV Curing

Under UV irradiation with a 2,2‑dimethoxyphenylacetophenone initiator, the photopolymerization reactivity of naphthyl methacrylates in melt decreases in the order 2‑NMA > 1‑NMA [REFS‑1]. 1‑NMA ranks 5th out of the six naphthyl(meth)acrylates tested, confirming its intrinsically lower reactivity compared with the 2‑naphthyl isomer. This lower reactivity facilitates more controlled polymerization, advantageous for processes requiring extended working time or stepwise curing.

UV Reactivity Rank
Head‑to‑head
1‑NMA ranks 5th of 6 tested naphthyl(meth)acrylates
Less reactive than 2‑NMA (ranks 3rd)
Lower reactivity facilitates controlled UV curing and processing.
Melt photopolymerization, 2,2‑dimethoxyphenylacetophenone initiator.
Photopolymerization Kinetics Controlled Polymerization UV Curing

Electron Beam Resist Resolution: Chloromethylated PNMA Resolves 0.5 μm Line/Space at 4.5 μC/cm²

Chloromethylated poly(naphthyl methacrylate) (CMN) with Mw = 1.4 × 10⁵ was demonstrated as an electron beam resist capable of resolving 0.5 μm line and space patterns at a sensitivity of 4.5 μC cm⁻² [REFS‑1]. While unmodified PNMA exhibits poorer sensitivity than PMMA [REFS‑2], the chloromethylated derivative overcomes this limitation while retaining the aromatic polymer’s superior dry‑etch resistance, providing a distinct advantage over standard aliphatic resists for lithographic processes that demand chemical resilience.

EBL Resolution
Reported
CMN: 0.5 μm line/space at 4.5 μC/cm²
Sub‑micron resolution with improved dry‑etch resistance vs PMMA.
Mw 1.4 × 10⁵; chloromethylated PNMA derivative.
Electron Beam Lithography Resist Materials Microlithography

Optimal Application Scenarios for Alpha‑Naphthyl Methacrylate Based on Verified Performance Differentiation


High‑Refractive‑Index Optical Lenses and Coatings

The monomer refractive index of 1.588 [REFS‑1] and the polymer refractive index of 1.641 [REFS‑2] make 1‑naphthyl methacrylate the monomer of choice over phenyl methacrylate (monomer n20/D 1.512, polymer 1.571) when designing thin, lightweight ophthalmic lenses, waveguide cores and anti‑reflective coatings that demand maximum light‑bending power.

High‑Temperature Electronic Encapsulation Materials

With a glass‑transition temperature reaching 205 °C and a direct Tg advantage of 18–20 °C over poly(phenyl methacrylate) [REFS‑3], polymers derived from 1‑naphthyl methacrylate provide the dimensional stability required for encapsulating power electronics, LED packages and high‑temperature sensors, where the 73.7 °C Tg of poly(2‑naphthyl methacrylate) would be wholly inadequate.

Electron Beam and Photoresists for Microlithography

Chloromethylated poly(1‑naphthyl methacrylate) derivatives have demonstrated 0.5 μm resolution at 4.5 μC cm⁻² in electron beam lithography [REFS‑4]. The naphthyl aromatic core imparts superior dry‑etch resistance compared with aliphatic PMMA resists, making CMN a valuable niche resist for processes requiring both fine resolution and chemical durability.

Photo‑Fries Responsive Smart Materials and Fluorescence Patterning

1‑Naphthyl methacrylate copolymers undergo a photo‑Fries rearrangement under UV irradiation, shifting fluorescence emission from 338 nm to 475 nm [REFS‑5]. This photoswitchable luminescence, combined with thermo‑responsive LCST behavior, enables applications in rewritable optical data storage, anti‑counterfeiting patterns and bioimaging that cannot be replicated with non‑naphthyl methacrylates or the 2‑naphthyl isomer.

Application
Selection Property
Validation Focus
High‑refractive‑index optical lenses and coatings
High monomer & polymer refractive index
Thin‑film optical power and light‑bending performance
High‑temperature electronic encapsulation
High glass transition temperature (Tg)
Dimensional stability under sustained thermal load
Electron beam lithography resists
Chloromethylated aromatic polymer dry‑etch durability
Sub‑micron resolution and process compatibility
Photo‑Fries responsive smart materials
Photo‑Fries rearrangement and fluorescence shift
Photoswitchable luminescence and pattern fidelity
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